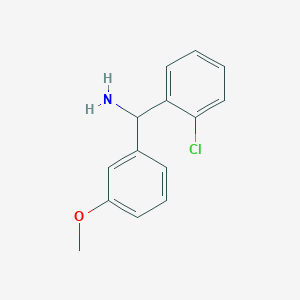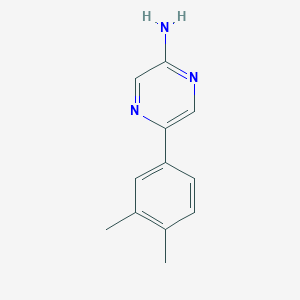
5-(3,4-Dimethylphenyl)pyrazin-2-amine
Overview
Description
“5-(3,4-Dimethylphenyl)pyrazin-2-amine” is a chemical compound that has been studied in the field of organic light-emitting diodes (OLEDs). It is part of a class of compounds known as Ir(III) based carbene complexes . These complexes are highly sought after in the OLED field as they are expected to solve the issue of efficient and durable blue phosphors .
Synthesis Analysis
The synthesis of this compound involves several steps. It starts from commercially available pyrazin-2-amine, from which the addition of N-bromosuccinimide affords 5-bromopyrazin-2-amine in high yield . Next, the 2,6-dimethylphenyl substituent is introduced by Suzuki cross-coupling, and the second bromination affords the desired 3-bromo-5-(2,6-dimethylphenyl)pyrazin-2-amine .Molecular Structure Analysis
The molecular structure of “5-(3,4-Dimethylphenyl)pyrazin-2-amine” presents a bulky 2,6-dimethylphenyl substituent on the imidazo[4,5-b]pyrazin-2-ylidene fragment . This structure is distinctive and has been fully characterized by both spectroscopic and structural methods .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “5-(3,4-Dimethylphenyl)pyrazin-2-amine” include the addition of N-bromosuccinimide to pyrazin-2-amine and a Suzuki cross-coupling reaction . These reactions are crucial for introducing the 2,6-dimethylphenyl substituent to the molecule .Future Directions
The future directions for “5-(3,4-Dimethylphenyl)pyrazin-2-amine” seem to be in the field of OLEDs. The compound’s potential in future OLED applications has been demonstrated, with devices based on it exhibiting blue Commission Internationale de L’Eclairage CIE x,y coordinates of (0.19,0.47) and (0.11,0.44), and max. external quantum efficiencies (EQEs) of 17.4% and 21.5%, respectively .
properties
IUPAC Name |
5-(3,4-dimethylphenyl)pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-8-3-4-10(5-9(8)2)11-6-15-12(13)7-14-11/h3-7H,1-2H3,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAIWYIEXGWQQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN=C(C=N2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dimethylphenyl)pyrazin-2-amine | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[cyclopentyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol](/img/structure/B1455720.png)

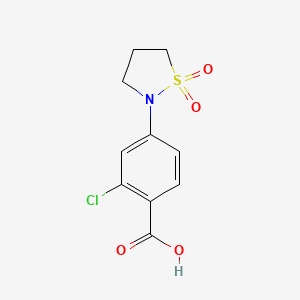


![3-Phenethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B1455727.png)

![1-[(2-chlorophenyl)methyl]-1H-imidazol-2-amine hydrochloride](/img/structure/B1455729.png)
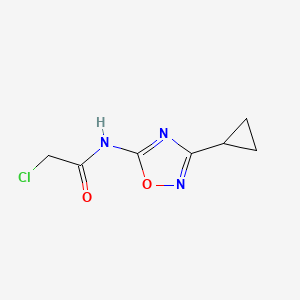
![3-Ethoxyspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B1455731.png)
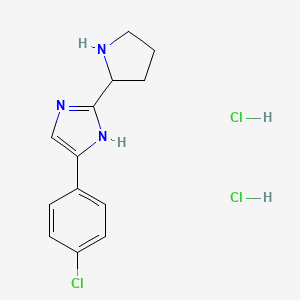
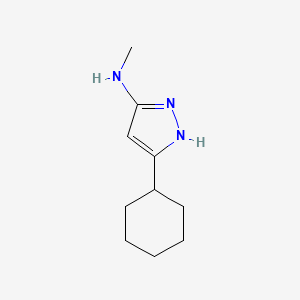
![6-[(2-Chlorophenyl)sulfanyl]pyridazine-3-carboxylic acid](/img/structure/B1455736.png)
